2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that features a benzodioxole moiety, a pyridazinone ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Construction of the Pyridazinone Ring: The pyridazinone ring is formed by the condensation of hydrazine derivatives with diketones or keto acids.
Coupling Reactions: The benzodioxole and pyridazinone intermediates are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and survival . The compound’s ability to bind to specific molecular targets is attributed to its unique structural features, such as the benzodioxole and pyridazinone moieties.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 2-(1,3-Benzodioxol-5-yl)ethanamine
Uniqueness
Compared to similar compounds, 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide stands out due to its unique combination of the benzodioxole and pyridazinone rings, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-13-3-4-14(2)17(9-13)22-20(25)11-24-21(26)8-6-16(23-24)15-5-7-18-19(10-15)28-12-27-18/h3-10H,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXXFVZZZOOGFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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